

ABT-102: A Technical Overview of its Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABT-102

Cat. No.: B8728140

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, a detailed large-scale asymmetric synthesis, and the pharmacological properties of **ABT-102**, intended for professionals in the field of drug discovery and development.

Chemical Structure and Properties

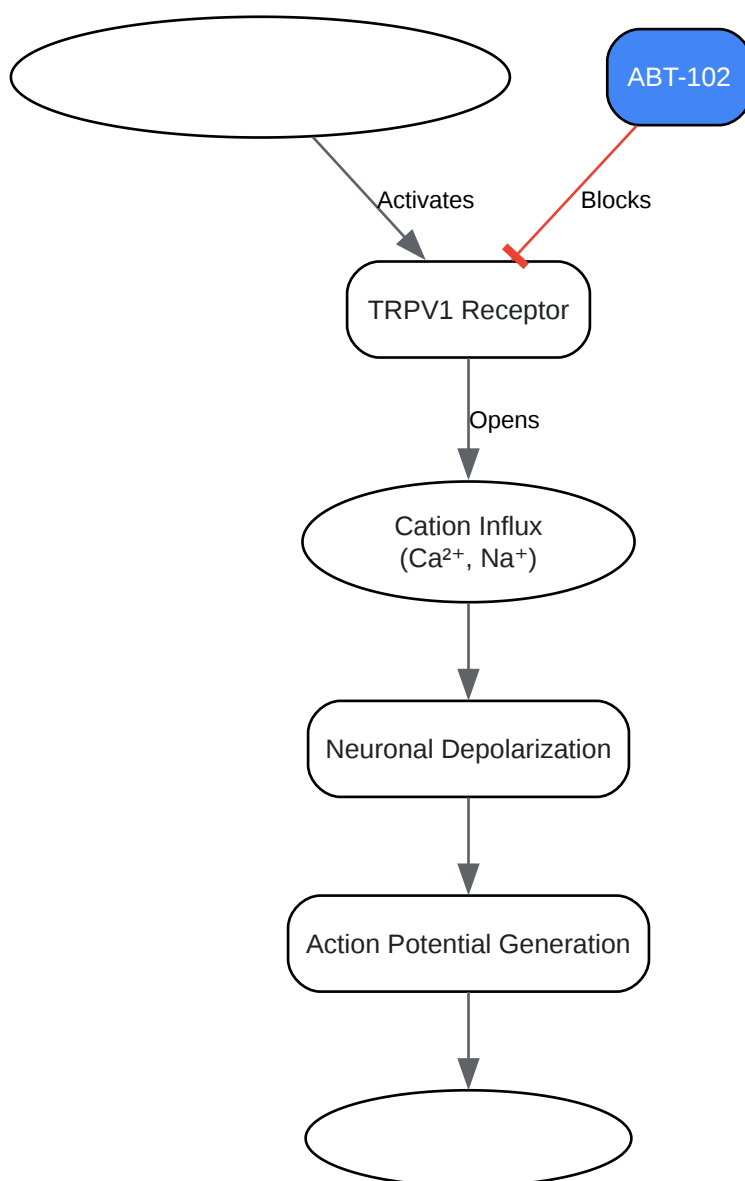
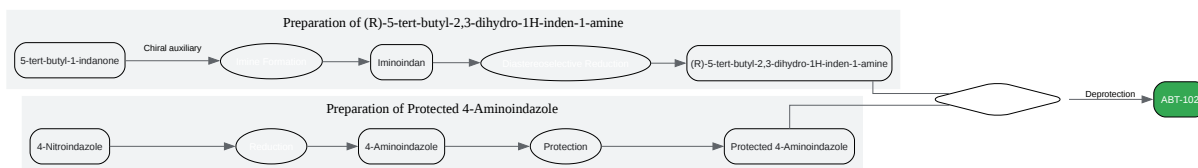
ABT-102, with the IUPAC name 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea, is a small molecule with the molecular formula C₂₁H₂₄N₄O.^[3] Its chemical identifiers and key properties are summarized in the table below.

Property	Value
IUPAC Name	1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea
Molecular Formula	C ₂₁ H ₂₄ N ₄ O
Molecular Weight	348.44 g/mol
CAS Number	808756-71-0
SMILES	<chem>CC(C)(C)[C@H]1C=CC2=C1C=CC=C2C(=O)Nc3cccc4c3cn[nH]4</chem>
InChIKey	TYOYXJNGINZFET-GOSISDBHSA-N

Asymmetric Synthesis of ABT-102

A highly efficient and scalable asymmetric synthesis for **ABT-102** has been developed, enabling multi-kilogram production. The synthesis is convergent, involving the preparation of two key intermediates: (R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and a protected 4-aminoindazole derivative, which are then coupled to form the final urea product.

Synthetic Pathway



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References

- 1. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the TRPV1 antagonist ABT-102 in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ABT-102: A Technical Overview of its Structure, Synthesis, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8728140#abt-102-structure-and-synthesis]

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Phone: (601) 213-4426

Email: info@benchchem.com